methyl (3R)-3-amino-3-(3-iodophenyl)propanoate
Overview
Description
Methyl (3R)-3-amino-3-(3-iodophenyl)propanoate is an organic compound that features an amino group, an ester group, and an iodophenyl group
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various biological targets, influencing cellular processes .
Mode of Action
It’s known that the compound can undergo reactions at the benzylic position, which is resonance stabilized .
Biochemical Pathways
Similar compounds have been found to induce changes in carbon/nitrogen metabolism and secondary metabolism .
Pharmacokinetics
The compound is known to be a solid at room temperature, suggesting that its bioavailability may be influenced by factors such as solubility and stability .
Result of Action
Similar compounds have been found to modulate plant growth and secondary metabolite accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R)-3-amino-3-(3-iodophenyl)propanoate typically involves the esterification of 3-iodophenylalanine. One common method includes the reaction of 3-iodophenylalanine with methanol in the presence of a strong acid such as hydrochloric acid or sulfuric acid to form the ester. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl (3R)-3-amino-3-(3-iodophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles such as thiolates or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium thiolate or primary amines can be used under basic conditions to replace the iodine atom.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of thiol or amine derivatives.
Scientific Research Applications
Methyl (3R)-3-amino-3-(3-iodophenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-hydroxy-3-iodophenyl)propanoate
- Methyl 3-(4-iodophenyl)propanoate
Uniqueness
Methyl (3R)-3-amino-3-(3-iodophenyl)propanoate is unique due to the presence of the amino group at the 3-position, which imparts distinct chemical reactivity and biological activity compared to its analogs. The specific stereochemistry (3R) also plays a crucial role in its interactions with chiral environments in biological systems.
Properties
IUPAC Name |
methyl (3R)-3-amino-3-(3-iodophenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO2/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7/h2-5,9H,6,12H2,1H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDZJJLQZNVUKQ-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC(=CC=C1)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H](C1=CC(=CC=C1)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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